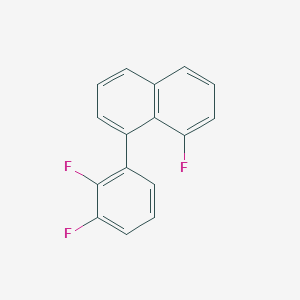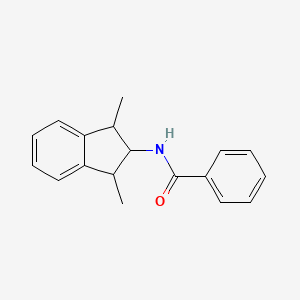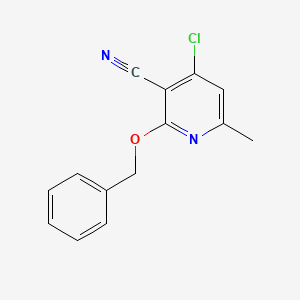
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドは、インドール誘導体のクラスに属するフッ素化有機化合物です。この化合物は、インドール環に結合したフルオロベンゾイル基の存在によって特徴付けられ、独自の化学的および物理的特性を付与します。
準備方法
合成経路と反応条件
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドの合成は、通常、制御された条件下で2-フルオロベンゾイルクロリドとインドール-3-カルバルデヒドを反応させることで行われます。この反応は、通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物は室温で数時間撹拌した後、カラムクロマトグラフィーを用いて精製して目的の生成物を得ます .
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。連続フロー反応器や自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、溶媒リサイクルや廃棄物削減などのグリーンケミストリーの原則を導入することで、工業的合成をより持続可能なものにすることができます。
化学反応の分析
反応の種類
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用してアルコールに還元することができます。
置換: ベンゾイル基のフッ素原子は、アミンやチオールなどの求核剤との求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 還流条件下での水溶液中の過マンガン酸カリウム。
還元: 室温でのメタノール中の水素化ホウ素ナトリウム。
置換: 有機溶媒中の水酸化ナトリウムなどの塩基の存在下でのアミン。
生成される主な生成物
酸化: 1-(2-フルオロベンゾイル)-1H-インドール-3-カルボン酸。
還元: 1-(2-フルオロベンゾイル)-1H-インドール-3-メタノール。
置換: 使用される求核剤に応じて、さまざまな置換インドール誘導体。
科学研究における用途
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドは、科学研究でいくつかの用途があります。
化学: より複雑なフッ素化有機化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています.
医学: 特に、効力と安定性を向上させた新規医薬品の設計における薬物発見と開発における役割について調査されています。
工業: 高い熱安定性や劣化に対する耐性などの特定の特性を備えた特殊化学品や材料の製造に使用されています。
科学的研究の応用
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドの作用機序は、特定の分子標的と経路との相互作用を含みます。フルオロベンゾイル基は、疎水性相互作用と水素結合を介して、酵素や受容体などの生体標的に結合する化合物の能力を高めることができます。 この結合は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
1-(2-フルオロベンゾイル)ピロリジン: 腫瘍細胞株に対して強力な細胞毒性を示します.
2-(フルオロベンゾイル)シクロヘキサン-1,3-ジオン: 複素環構造の合成のためのビルディングブロックとして使用されます.
独自性
1-(2-フルオロベンゾイル)-1H-インドール-3-カルバルデヒドは、多くの生物活性化合物に見られる共通モチーフであるインドールコア構造を持つため、ユニークです。フルオロベンゾイル基の存在は、さらにその化学的安定性と生物活性を高め、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(2-Fluorobenzoyl)pyrrolidine: Exhibits potent cytotoxic activities against tumor cell lines.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: Used as building blocks for the synthesis of heterocyclic structures.
Uniqueness
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which is a common motif in many biologically active compounds. The presence of the fluorobenzoyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H10FNO2 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
1-(2-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H |
InChIキー |
BMQCXBSTKOEMGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)

![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)
![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)


